Cas no 1804366-53-7 (Ethyl 4-(chloromethyl)-6-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-2-acetate)

Ethyl 4-(chloromethyl)-6-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-2-acetate is a fluorinated pyridine derivative with significant utility in pharmaceutical and agrochemical synthesis. The presence of both chloromethyl and trifluoromethoxy groups enhances its reactivity, making it a versatile intermediate for further functionalization. The trifluoromethyl moiety contributes to improved metabolic stability and lipophilicity, which is advantageous in drug design. This compound is particularly valuable in the development of bioactive molecules due to its ability to act as a building block for more complex structures. Its well-defined chemical properties ensure consistent performance in synthetic applications, while its stability under standard handling conditions facilitates practical use in laboratory settings.
Ethyl 4-(chloromethyl)-6-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-2-acetate structure
1804366-53-7 structure
商品名:Ethyl 4-(chloromethyl)-6-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-2-acetate
CAS番号:1804366-53-7
MF:C12H10ClF6NO3
メガワット:365.656123638153
CID:4845132

Ethyl 4-(chloromethyl)-6-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-2-acetate 化学的及び物理的性質

名前と識別子

    • Ethyl 4-(chloromethyl)-6-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-2-acetate
    • インチ: 1S/C12H10ClF6NO3/c1-2-22-9(21)4-7-10(11(14,15)16)6(5-13)3-8(20-7)23-12(17,18)19/h3H,2,4-5H2,1H3
    • InChIKey: XKTYWLKQAFSEBX-UHFFFAOYSA-N
    • ほほえんだ: ClCC1C=C(N=C(CC(=O)OCC)C=1C(F)(F)F)OC(F)(F)F

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 10
  • 重原子数: 23
  • 回転可能化学結合数: 6
  • 複雑さ: 403
  • 疎水性パラメータ計算基準値(XlogP): 3.8
  • トポロジー分子極性表面積: 48.4

Ethyl 4-(chloromethyl)-6-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-2-acetate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A029079741-1g
Ethyl 4-(chloromethyl)-6-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-2-acetate
1804366-53-7 97%
1g
$1,475.10 2022-04-02

Ethyl 4-(chloromethyl)-6-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-2-acetate 関連文献

Ethyl 4-(chloromethyl)-6-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-2-acetateに関する追加情報

Ethyl 4-(chloromethyl)-6-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-2-acetate (CAS No. 1804366-53-7): A Comprehensive Overview

Ethyl 4-(chloromethyl)-6-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-2-acetate (CAS No. 1804366-53-7) is a versatile and highly functionalized compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, including a chloromethyl group, a trifluoromethoxy substituent, and a trifluoromethyl moiety, offers a wide range of applications in the development of novel therapeutic agents.

The chloromethyl group in Ethyl 4-(chloromethyl)-6-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-2-acetate provides a reactive site for further chemical modifications, making it an attractive intermediate for the synthesis of more complex molecules. This functional group can be readily converted into various other functionalities, such as hydroxymethyl, aminomethyl, or carboxymethyl groups, through well-established chemical reactions. These transformations are crucial for tailoring the compound to meet specific biological or pharmacological requirements.

The presence of the trifluoromethoxy substituent is another key feature of this compound. Trifluoromethoxy groups are known for their ability to enhance the lipophilicity and metabolic stability of molecules, which are essential properties for drug candidates. Recent studies have shown that compounds containing trifluoromethoxy groups exhibit improved pharmacokinetic profiles and enhanced biological activity compared to their non-fluorinated counterparts. This makes Ethyl 4-(chloromethyl)-6-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-2-acetate an ideal candidate for the development of drugs with improved bioavailability and efficacy.

The trifluoromethyl moiety further contributes to the unique properties of this compound. Trifluoromethyl groups are known for their strong electron-withdrawing effects and high lipophilicity, which can significantly influence the electronic and physical properties of the molecule. These characteristics are particularly useful in the design of drugs that target specific receptors or enzymes. For example, recent research has demonstrated that compounds containing trifluoromethyl groups can exhibit potent inhibitory activity against various kinases and other protein targets involved in disease pathways.

In addition to its structural advantages, Ethyl 4-(chloromethyl)-6-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-2-acetate has been extensively studied for its potential therapeutic applications. One area of particular interest is its use in the development of anticancer agents. Preclinical studies have shown that this compound and its derivatives exhibit significant antiproliferative activity against various cancer cell lines. The mechanism of action is believed to involve the inhibition of key signaling pathways involved in cell growth and survival, such as the PI3K/AKT/mTOR pathway.

Another promising application of Ethyl 4-(chloromethyl)-6-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-2-acetate is in the treatment of neurological disorders. Research has indicated that compounds with similar structural features can modulate neurotransmitter systems and ion channels, making them potential candidates for treating conditions such as Alzheimer's disease, Parkinson's disease, and epilepsy. The ability to fine-tune the chemical structure through modifications at the chloromethyl, trifluoromethoxy, and trifluoromethyl positions allows for the optimization of these compounds to achieve desired therapeutic effects while minimizing side effects.

The synthesis of Ethyl 4-(chloromethyl)-6-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-2-acetate has been well-documented in the literature. A common synthetic route involves the sequential introduction of the trifluoromethoxy and trifluoromethyl groups onto a pyridine scaffold, followed by alkylation with a chloroalkylating agent to introduce the chloromethyl group. The final step involves esterification with ethyl alcohol to form the ethyl ester derivative. This synthetic strategy provides a robust and scalable method for producing this compound on both laboratory and industrial scales.

In conclusion, Ethyl 4-(chloromethyl)-6-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-2-acetate (CAS No. 1804366-53-7) is a highly functionalized compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique combination of structural features makes it an attractive intermediate for the synthesis of novel therapeutic agents with improved pharmacological properties. Ongoing research continues to explore its applications in various fields, including oncology and neurology, highlighting its importance as a valuable tool in drug discovery and development.

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